molecular formula C7H7Br2N B6160710 4-bromo-5-(bromomethyl)-2-methylpyridine CAS No. 1807119-38-5

4-bromo-5-(bromomethyl)-2-methylpyridine

Cat. No.: B6160710
CAS No.: 1807119-38-5
M. Wt: 264.94 g/mol
InChI Key: APIWEYRTWKGRNI-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-2-methylpyridine is a brominated aromatic heterocyclic organic compound. It is characterized by the presence of bromine atoms at the 4th and 5th positions of the pyridine ring, along with a methyl group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be selectively brominated using bromine in the presence of a suitable catalyst.

  • Bromomethylation: Bromomethylation of pyridine derivatives can be achieved using reagents like formaldehyde and hydrobromic acid. This reaction introduces a bromomethyl group at the desired position on the pyridine ring.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and bromomethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, producing less halogenated derivatives.

  • Substitution: Substitution reactions are common, where the bromine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromyl chloride are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid

  • Reduction: this compound-5-ol

  • Substitution: this compound-5-amine

Scientific Research Applications

4-Bromo-5-(bromomethyl)-2-methylpyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-5-(bromomethyl)-2-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromopyridine: Lacks the bromomethyl group.

  • 2-Methylpyridine: Lacks the bromine atoms.

  • Benzyl Bromide: Similar bromomethyl group but lacks the pyridine ring.

This comprehensive overview highlights the significance of 4-bromo-5-(bromomethyl)-2-methylpyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound in research and development.

Properties

CAS No.

1807119-38-5

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-2-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3

InChI Key

APIWEYRTWKGRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CBr)Br

Purity

95

Origin of Product

United States

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